Product packaging for (+)-Yangambin(Cat. No.:CAS No. 13060-14-5)

(+)-Yangambin

Cat. No.: B1684255
CAS No.: 13060-14-5
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-RZTYQLBFSA-N
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Description

Yangambin is a naturally occurring furofuran lignan, primarily isolated from the Brazilian plant Ocotea fasciculata (also known as Ocotea duckei ) . This compound is of significant research interest due to its identified role as a platelet-activating factor (PAF) receptor antagonist, which has been demonstrated in studies of cardiovascular collapse and anaphylactic shock . A key and promising area of investigation is Yangambin's potent leishmanicidal activity. Recent in vitro studies show that Yangambin effectively reduces the intracellular viability of Leishmania amazonensis and Leishmania braziliensis , the primary etiological agents of Cutaneous Leishmaniasis in Brazil, acting in a concentration-dependent manner with an IC50 of 43.9 ± 5 µM and 76 ± 17 µM, respectively . The compound also exhibits distinct immunomodulatory effects by modulating the production of key inflammatory mediators such as NO, PGE2, IL-6, and TNF-α in infected macrophages . Furthermore, evaluations of its mutagenic potential via the Ames test have indicated that Yangambin itself is not mutagenic, which is a valuable consideration for its pharmacological profile . Researchers are exploring Yangambin as a candidate for novel therapeutic options against neglected tropical diseases and for probing PAF-mediated pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O8 B1684255 (+)-Yangambin CAS No. 13060-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025819
Record name Yangambin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13060-14-5
Record name (+)-Yangambin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yangambin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Biosynthetic Pathways of Yangambin

Total Synthesis Strategies for Yangambin and Related Furofuran Lignans (B1203133)

The total synthesis of yangambin and related furofuran lignans presents challenges related to the construction of the bicyclic furofuran core and the control of multiple stereocenters. thieme-connect.com Various strategies have been developed to address these challenges, often employing key reactions such as oxidative coupling, aldol (B89426) condensation, and radical cyclization. tandfonline.comthieme-connect.comuminho.pt

Enantioselective and Diastereoselective Synthesis Approaches

Enantioselective and diastereoselective methods are crucial for synthesizing the naturally occurring, optically active form of yangambin. Several approaches have been reported to achieve high stereocontrol. One strategy involves the use of chiral auxiliaries or catalysts to direct the formation of stereocenters during key bond-forming reactions. tandfonline.comthieme-connect.com For instance, asymmetric dimerization of cinnamic acid derivatives has been successfully employed for the enantioselective synthesis of yangambin. researchgate.nettandfonline.comthieme-connect.comresearchgate.net Another approach utilizes stereoselective aldol condensation reactions, such as the dianion aldol condensation strategy, which has been applied to the synthesis of (+)-yangambin. tandfonline.comtandfonline.com Syed et al. reported an enantioselective total synthesis of this compound featuring a one-pot conjugate addition/aldol reaction involving an enantioenriched sulfoxide, an enone, and formaldehyde, achieving excellent stereoselectivity. tandfonline.comucd.ieresearchgate.netlookchem.com

Key Synthetic Intermediates and Reaction Pathways

Various synthetic intermediates and reaction pathways are central to the total synthesis of yangambin. Dilactones, often synthesized through oxidative dimerization of cinnamic acid derivatives, serve as key intermediates in the synthesis of several lignan (B3055560) subtypes, including furofurans. tandfonline.comresearchgate.netnih.gov The transformation of these dilactones into the furofuran core can involve reduction and cyclization steps. tandfonline.comthieme-connect.com Another key intermediate class includes N-acyloxazolidinones, which have been used in stereoselective aldol condensation approaches. tandfonline.comtandfonline.com Radical cyclization reactions have also been explored for the construction of the furofuran ring system. uminho.pt The final steps often involve cyclization to form the bicyclic core, which can sometimes lead to the formation of isomeric products depending on the reaction conditions. uminho.ptucd.ie

Asymmetric Dimerization in Yangambin Synthesis

Asymmetric dimerization of cinnamic acid derivatives is a significant strategy for the enantioselective synthesis of furofuran lignans like yangambin. researchgate.nettandfonline.comthieme-connect.comresearchgate.net This method typically involves the oxidative coupling of cinnamic acid derivatives to form dimeric products with controlled stereochemistry. tandfonline.comthieme-connect.comresearchgate.net Both chemical oxidants, such as PbO₂, and electrochemical methods have been utilized for this asymmetric dimerization. researchgate.nettandfonline.comtandfonline.comthieme-connect.comresearchgate.net The presumed mechanism often involves a one-electron oxidation to generate a radical cation, followed by intramolecular cyclization and radical-radical coupling to form the dimeric core. tandfonline.comthieme-connect.com Chiral auxiliaries, such as L-Proline, can play a crucial role in inducing chirality during the dimerization step, leading to enantiomerically enriched products. researchgate.net

Pharmacological and Biological Activities of Yangambin

Platelet-Activating Factor (PAF) Receptor Antagonism by Yangambin

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various biological processes, including inflammation, thrombosis, and allergic reactions. patsnap.com PAF exerts its effects by binding to specific PAF receptors (PAFR) found on the surface of various cells, including platelets, leukocytes, and endothelial cells. patsnap.com Yangambin has been shown to antagonize the effects of PAF by blocking its receptor. researchgate.net

In Vitro Inhibition of PAF Binding to Platelet Membranes

In vitro studies have demonstrated that yangambin inhibits the binding of [³H]-PAF to rabbit platelet plasma membranes. researchgate.netnih.govthieme-connect.com Biochemical studies showed that [³H]-PAF labeled a single class of binding sites on platelet membranes with a dissociation constant (Kd) of 1.25 ± 0.24 nM and a maximal binding capacity (Bmax) of 14.9 ± 2.4 pmol mg protein⁻¹. nih.govthieme-connect.com Yangambin was found to competitively displace [³H]-PAF binding. researchgate.netnih.govthieme-connect.com

Inhibition of PAF-Induced Platelet Aggregation in Plasma

Yangambin has been shown to dose-dependently inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP). researchgate.netnih.govthieme-connect.com This inhibition is characterized by a shift to the right of the PAF concentration-response curves without a decrease in the maximal response. researchgate.netnih.govthieme-connect.com A Schild plot analysis of this data yielded a slope of 1.17 and a pA₂ value of 6.45, indicating a competitive antagonism. nih.govthieme-connect.com Importantly, yangambin at a concentration of 10⁻⁵ M did not inhibit platelet aggregation induced by other agonists such as ADP, collagen, or thrombin, suggesting selectivity for PAF receptors on platelets. researchgate.netnih.govthieme-connect.com

Competitive Displacement of PAF Receptor Binding

Further evidence for the competitive nature of yangambin's PAF receptor antagonism comes from studies on the displacement of [³H]-PAF binding. Both unlabeled PAF and yangambin competitively displaced [³H]-PAF binding to rabbit platelet membranes. researchgate.netnih.govthieme-connect.com The half-maximal inhibitory concentration (IC₅₀) for unlabeled PAF was 1.54 ± 0.37 nM, while that for yangambin was 1.93 ± 0.53 µM. nih.govthieme-connect.com In human platelets, yangambin competitively displaced [³H]-PAF from its high-affinity binding sites with a Ki value of 1.1 ± 0.3 µM. nih.gov

Selective PAF Receptor Blockade on Platelets vs. Neutrophils

Studies have indicated that yangambin exhibits selectivity in blocking PAF receptors on platelets compared to neutrophils. researchgate.netnih.govthieme-connect.comnih.gov While yangambin effectively inhibited PAF-induced platelet aggregation, it did not prevent PAF-induced in vitro chemotaxis of rabbit blood neutrophils at concentrations effective on platelets. researchgate.netnih.govthieme-connect.com Similarly, yangambin inhibited PAF-induced aggregation of human platelets but had no effect on PAF-induced oxidative burst in human polymorphonuclear leukocytes. nih.gov This suggests potential differences between the PAF receptors expressed on platelets and neutrophils. nih.govthieme-connect.com

In Vivo Attenuation of PAF-Induced Cardiovascular Collapse and Thrombocytopenia

In vivo studies in anesthetized rats and rabbits have demonstrated the ability of yangambin to attenuate PAF-induced cardiovascular effects and thrombocytopenia. nih.govnih.gov Intravenous administration of PAF in rabbits induced marked hypotension and a reversible decrease in circulating platelet levels. nih.gov Pretreatment with yangambin (10 and 20 mg kg⁻¹, i.v.) dose-dependently attenuated these PAF-induced cardiovascular changes and thrombocytopenia. nih.gov In rats, yangambin (3-30 mg kg⁻¹) prevented the circulatory collapse elicited by intravenous PAF administration in a dose-dependent manner. nih.gov Yangambin did not interfere with the hypotensive effects of other vasoactive mediators like acetylcholine, bradykinin, histamine, and serotonin (B10506), indicating selectivity for PAF. nih.gov Furthermore, yangambin showed the ability to reverse PAF-induced cardiovascular effects when administered as a post-treatment. nih.gov In guinea pigs, yangambin inhibited PAF-induced thrombocytopenia but did not affect leukocytopenia, further supporting its selective action. nih.gov

Protective Effects in Systemic Anaphylactic Shock Models

Yangambin has shown protective effects in models of systemic anaphylactic shock. nih.govjci.org In actively sensitized rats, antigen challenge induced a systemic anaphylactic reaction characterized by arterial hypotension and high mortality rates. nih.gov Yangambin, similar to the reference PAF receptor antagonist SR 27417, significantly prevented and partially reversed the circulatory collapse induced by antigen challenge. nih.gov Pre-administration of yangambin also markedly improved the survival rate in these animals. nih.gov These findings suggest that PAF plays an important role in the pathophysiology of anaphylactic shock and that yangambin has therapeutic potential in managing the cardiovascular alterations observed during immediate hypersensitivity reactions. nih.gov In vitro, yangambin also significantly inhibited the anaphylactic contraction of longitudinal jejunal segments to antigen challenge. nih.govresearchgate.net

Interactive Data Tables:

In Vitro PAF Receptor Binding Data (Rabbit Platelet Membranes)ValueUnitCitation
Kd ([³H]-PAF)1.25 ± 0.24nM nih.govthieme-connect.com
Bmax ([³H]-PAF)14.9 ± 2.4pmol/mg protein nih.govthieme-connect.com
IC₅₀ (unlabeled PAF)1.54 ± 0.37nM nih.govthieme-connect.com
IC₅₀ (Yangambin)1.93 ± 0.53µM nih.govthieme-connect.com
In Vitro PAF-Induced Platelet Aggregation Data (Rabbit PRP)ValueUnitCitation
Schild Plot Slope1.17- nih.govthieme-connect.com
pA₂ (Yangambin)6.45- nih.govthieme-connect.com
In Vitro PAF Receptor Binding Data (Human Platelets)ValueUnitCitation
Ki (Yangambin)1.1 ± 0.3µM nih.gov

Modulation of the Cardiovascular System by Yangambin

Yangambin has demonstrated notable effects on the cardiovascular system, primarily observed in animal models. These effects include influencing blood pressure and vascular tone.

Hypotensive and Vasorelaxant Effects in Animal Models

Studies in non-anaesthetized rats have shown that yangambin administration leads to a dose-dependent decrease in mean arterial pressure, indicating a hypotensive effect nih.govnih.gov. For instance, intravenous administration of yangambin at doses ranging from 1 to 30 mg/kg resulted in short-lasting hypotension, with the maximal reduction in mean arterial pressure observed at the highest dose nih.govnih.gov.

Simultaneously, yangambin induces vasorelaxation in isolated arterial preparations. In rat superior mesenteric arteries pre-contracted with phenylephrine, yangambin caused concentration-dependent relaxation nih.govnih.gov. This vasorelaxant effect was also observed in arteries pre-contracted with KCl, and it was not affected by the removal of the endothelium, suggesting a direct action on the vascular smooth muscle nih.govnih.gov.

The magnitude of the vasorelaxant effect induced by yangambin was found to be comparable to or more potent than that of nifedipine, a known L-type Ca²⁺ channel blocker, particularly in contractions induced by KCl nih.govnih.gov.

Below is a table summarizing the hypotensive effects of yangambin in non-anaesthetized rats:

Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (%) (Mean ± S.E.M.)
1-3.5 ± 0.2
5-7.1 ± 0.8
10-8.9 ± 1.3
20-14 ± 2.3
30-25.5 ± 2.6

Data derived from research in non-anaesthetized rats nih.govnih.gov.

Mechanisms of Vasodilation: Role of Calcium Influx Inhibition

The vasorelaxant and hypotensive effects of yangambin are strongly suggested to involve the inhibition of calcium influx into vascular smooth muscle cells nih.govnih.gov. Research indicates that yangambin likely blocks voltage-gated Ca²⁺ channels, leading to a reduction in intracellular calcium concentration in these cells nih.govresearchgate.netnih.gov.

Evidence supporting this mechanism includes the observation that yangambin inhibits CaCl₂-induced contractions in isolated arteries in a concentration-dependent manner nih.govnih.gov. Furthermore, yangambin induced relaxation of isolated arteries pre-contracted with S(−)-Bay K 8644, an activator of voltage-gated Ca²⁺ channels nih.govnih.gov. In fura-2/AM-loaded myocytes of rat mesenteric arteries, yangambin was shown to inhibit the Ca²⁺ signal evoked by KCl, which typically induces calcium influx through voltage-gated channels nih.govnih.gov. These findings collectively point to the inhibition of Ca²⁺ influx through voltage-gated Ca²⁺ channels as a primary mechanism underlying yangambin-induced vasodilation and subsequent hypotension nih.govresearchgate.netnih.gov.

Effects on Heart Rate and Inotropic/Chronotropic Parameters

In addition to its hypotensive effects, yangambin has been observed to influence heart rate. In non-anaesthetized rats, the hypotension induced by yangambin was accompanied by tachycardia nih.govnih.gov. This increase in heart rate is hypothesized to be reflexive in origin, a compensatory response to the decrease in blood pressure nih.gov.

Studies on isolated rat atrial preparations were conducted to investigate a direct cardiac action of yangambin nih.govnih.gov. At concentrations ranging from 0.1 µM to 1 mM, yangambin exhibited very slight negative inotropic and chronotropic effects nih.govnih.govresearchgate.net. The maximal reduction in force (inotropic effect) was approximately 35.6% ± 6.4% of the control, while the maximal reduction in beating rate (chronotropic effect) was about 10.2% ± 2.9% of the control nih.govnih.govresearchgate.net. These results suggest that while yangambin has a direct, albeit slight, depressant effect on isolated cardiac tissue, the tachycardia observed in vivo is likely a systemic reflexive response to the peripheral vasodilation and hypotension nih.gov.

Below is a table summarizing the effects of yangambin on isolated rat atria:

ParameterMaximal Reduction (% of Control) (Mean ± S.E.M.)
Inotropic Effect (Force)35.6 ± 6.4
Chronotropic Effect (Beating Rate)10.2 ± 2.9

Data derived from research on isolated rat atria nih.govnih.govresearchgate.net.

Antineoplastic and Apoptosis-Inducing Activities of Yangambin

Yangambin has also been investigated for its potential antineoplastic properties, including its ability to inhibit the proliferation of cancer cells and induce apoptosis.

Antiproliferative Effects in Various Cancer Cell Lines

Research has explored the antiproliferative effects of yangambin in several cancer cell lines. Studies have indicated that yangambin can cause growth inhibition in tumor cells nih.gov. Specifically, naturally occurring lignans (B1203133), including yangambin, have been shown to cause cell loss in colorectal adenoma and carcinoma cells nih.gov. The efficiency of growth inhibition by yangambin in these cells has been correlated with the time interval until the loss of mitochondrial membrane potential and down-modulation of the anti-apoptotic protein bcl(xl) became evident nih.gov. While specific IC₅₀ values for yangambin's antiproliferative effect across a wide range of cancer cell lines were not extensively detailed in the provided snippets, its inclusion in studies investigating the antiproliferative potential of lignans against colorectal cancer cells highlights this activity nih.gov.

Induction of Apoptosis in Tumor Cells

A key mechanism underlying the antineoplastic potential of yangambin is its ability to induce apoptosis in tumor cells researchgate.netresearchgate.netnih.gov. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Studies have demonstrated that yangambin can efficiently induce apoptosis in colorectal tumor cells nih.gov. This induction of apoptosis is associated with specific cellular events, including a time- and dose-dependent loss of mitochondrial membrane potential (MMP) and the down-regulation of the anti-apoptotic protein bcl(xl) nih.gov. These findings suggest that yangambin triggers the intrinsic apoptotic pathway, which is mediated by mitochondria nih.gov. While bcl-2 and caspase 3 were not found to be involved in the apoptotic process induced by yangambin in colorectal tumor cells in one study, the loss of MMP and down-regulation of bcl(xl) are significant indicators of apoptosis induction nih.gov.

The ability of yangambin to induce apoptosis in tumor cells contributes to its potential as an antineoplastic agent researchgate.netresearchgate.netnih.gov.

Inhibition of Mitochondrial Enzyme Activity in Cytotoxicity Models

Studies investigating the cytotoxicity of yangambin have utilized assays that assess the activity of mitochondrial enzymes. The MTT reduction assay, for instance, evaluates the ability of a compound to inhibit the activity of succinate (B1194679) dehydrogenase, a mitochondrial enzyme. researchgate.net In one study, the cytotoxicity of yangambin to murine macrophages was measured using both the Trypan blue dye exclusion test and the MTT reduction assay. researchgate.net The results showed varying CC50 values depending on the assay used, which can be attributed to the different principles of these methods. researchgate.net The MTT assay specifically probes the impact on mitochondrial enzyme function, while the Trypan blue test assesses the integrity of the cytoplasmic membrane. researchgate.net

Antileishmanial Properties of Yangambin

Yangambin has demonstrated notable antileishmanial activity in in vitro studies. researchgate.netnih.govresearchgate.net

In Vitro Leishmanicidal Effects on Leishmania Promastigotes and Intracellular Amastigotes

Yangambin has shown leishmanicidal effects against both promastigote and intracellular amastigote forms of Leishmania species. researchgate.netnih.govresearchgate.net Studies have investigated its activity against Leishmania chagasi, Leishmania amazonensis, and Leishmania braziliensis. researchgate.netresearchgate.net Research using electron and confocal microscopy has revealed that yangambin induces morphological and physiological changes in Leishmania promastigotes, including alterations in fluorescence emission patterns, changes in cell morphology such as the appearance of abnormal round-shaped cells, loss of cell motility, nuclear pyknosis, cytoplasm acidification, and an increased number of acidic vesicular organelles. researchgate.net Ultrastructural analysis has indicated characteristics of cell death by both apoptosis and autophagy in treated promastigotes. researchgate.net The presence of parasites with multiple nuclei also suggests that yangambin might affect microtubule dynamics in Leishmania. researchgate.net

Concentration-Dependent Reduction of Leishmania Viability

Yangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner. researchgate.netnih.gov Studies using bone marrow-derived mouse macrophages infected with L. amazonensis or L. braziliensis and treated with varying concentrations of yangambin have determined IC50 values, which represent the concentration required to inhibit parasite viability by 50%. researchgate.netnih.gov For L. amazonensis, the IC50 value for yangambin was reported as 43.9 ± 5 µM. researchgate.netnih.gov Against L. braziliensis, the IC50 for yangambin was 76 ± 17 µM. researchgate.netnih.gov These findings indicate that the leishmanicidal effect of yangambin is directly related to its concentration. researchgate.netnih.gov

Immunomodulatory Effects on Macrophage Cytokine Production in Leishmania Infection

In addition to its direct leishmanicidal effects, yangambin has been observed to modulate the production of inflammatory mediators and other cytokines by macrophages infected with Leishmania. researchgate.netnih.gov While yangambin increased the production of IL-10 by L. braziliensis-infected macrophages, it was also observed to lower the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α in macrophages infected with both L. amazonensis and L. braziliensis. researchgate.netnih.govresearchgate.net This suggests that yangambin can influence the immune response of host cells during Leishmania infection. researchgate.netnih.gov

Central Nervous System (CNS) Effects of Yangambin

Yangambin has been shown to exhibit activity within the central nervous system. nih.govnih.govchemfaces.comtargetmol.com Studies in mice have investigated its behavioral effects using tests such as the open field, rota rod, barbiturate (B1230296) sleeping time, and forced swimming tests. nih.govchemfaces.com Yangambin, at doses of 25 and 50 mg/kg, decreased locomotor activity and the number of rearings in the open field test. nih.govchemfaces.com It also increased immobility time in the forced swimming test at these doses. nih.govchemfaces.com A dose of 50 mg/kg of yangambin reduced sleep latency and prolonged sleeping time induced by pentobarbital. nih.govchemfaces.com These effects suggest a depressant activity of yangambin on the CNS. nih.govchemfaces.com However, yangambin did not cause changes in the rota rod test, indicating that these effects were likely not due to peripheral neuromuscular blockade. nih.govchemfaces.com No anxiolytic effect was observed in the elevated plus maze test; the decreased entries and time in the open arms were attributed to decreased locomotor activity rather than anxiogenic effects. nih.govchemfaces.com

Compound Information

Compound NamePubChem CID
Yangambin443028

In Vitro Leishmanicidal Activity of Yangambin

Leishmania SpeciesIC50 (µM)
Leishmania amazonensis43.9 ± 5
Leishmania braziliensis76 ± 17

Immunomodulatory Effects of Yangambin on Macrophage Cytokine Production

Cytokine/MediatorEffect on Production in Infected MacrophagesLeishmania Species
IL-10IncreasedL. braziliensis
NOLoweredL. amazonensis, L. braziliensis
PGE2LoweredL. amazonensis, L. braziliensis
IL-6LoweredL. amazonensis, L. braziliensis
TNF-αLoweredL. amazonensis, L. braziliensis

Depressant Activity in Behavioral Models

Studies have indicated that yangambin possesses depressant activity in animal behavioral models. Acute administration of yangambin in mice has shown a significant reduction in locomotor activity, including decreases in the frequency of rearing and grooming in the open field test. ibict.br This reduction in activity suggests a possible anxiolytic-like effect. ibict.br Furthermore, yangambin induced a significant increase in the immobility time of mice in the forced swimming test. ibict.br This effect, coupled with observed reductions in dopamine, noradrenaline, and serotonin levels in the striatum, may contribute to its depressant effect in this model. ibict.br The lack of alteration in motor coordination in the rotarod test suggests that the observed reduction in locomotor activity is likely due to a central action rather than impaired motor function. ibict.br

Soporific Effects and Potentiation of Sedatives

Yangambin has been reported to exhibit soporific effects and can potentiate the effects of sedatives. Studies in mice have shown that yangambin significantly increased the sleeping time induced by pentobarbital. ibict.br This finding further supports its central depressant effect. ibict.br

Anti-allergic and Anti-inflammatory Potentials of Yangambin

Yangambin has demonstrated potential in modulating allergic and inflammatory responses.

Inhibition of Beta-Hexosaminidase Release in Allergic Reactions

Yangambin exhibits antiallergic activity by inhibiting the release of beta-hexosaminidase, a marker of mast cell degranulation in allergic reactions. medchemexpress.comapexbt.comresearchgate.net Studies using RBL-2H3 cells, a rat basophilic leukemia cell line commonly used to study allergic responses, have shown that yangambin inhibits beta-hexosaminidase release. researchgate.net The IC50 value for this inhibitory activity has been reported as 33.8 μM. medchemexpress.comapexbt.commedchemexpress.cn

Broader Anti-inflammatory Mechanisms

Beyond its effect on beta-hexosaminidase release, yangambin also demonstrates broader anti-inflammatory potential. It is described as a selective PAF receptor antagonist. medchemexpress.comapexbt.comresearchgate.net Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various inflammatory and allergic processes. medchemexpress.comapexbt.comresearchgate.net By antagonizing the PAF receptor, yangambin can interfere with PAF-mediated signaling pathways, contributing to its anti-inflammatory effects. medchemexpress.comapexbt.comresearchgate.net Yangambin has shown anti-inflammatory activity with an IC50 of 37.4 μM. medchemexpress.comapexbt.commedchemexpress.cn Inhibition of calcium influx through voltage-gated calcium channels, leading to a reduction in intracellular calcium concentration in vascular smooth muscle cells, is another mechanism associated with yangambin, contributing to vasodilation and potentially influencing inflammatory responses. medchemexpress.comapexbt.commedchemexpress.cnglpbio.cn Research into other natural compounds suggests various anti-inflammatory mechanisms, including the modulation of pro-inflammatory cytokines (such as TNF-α, IL-1β, IL-6, IL-8), anti-inflammatory cytokines (IL-10), NF-κB and MAPK signaling pathways, and the regulation of oxidative stress. frontiersin.orgnih.govmdpi.com While these mechanisms have been observed with other compounds, further research is needed to fully elucidate the complete spectrum of yangambin's anti-inflammatory actions.

Table 1: Pharmacological Activities of Yangambin

ActivityModel/AssayKey FindingReference
Depressant ActivityOpen Field Test (mice)Reduced locomotor activity, rearing, and grooming ibict.br
Depressant ActivityForced Swimming Test (mice)Increased immobility time ibict.br
Potentiation of SedativesPentobarbital-induced sleeping time (mice)Increased sleeping time ibict.br
Anti-allergic (Inhibition of Degranulation)Beta-Hexosaminidase Release (RBL-2H3 cells)Inhibition with IC50 of 33.8 μM medchemexpress.comapexbt.commedchemexpress.cn
Anti-inflammatoryGeneral Anti-inflammatory ActivityIC50 of 37.4 μM medchemexpress.comapexbt.commedchemexpress.cn
Anti-inflammatory (PAF Receptor Antagonism)PAF receptor binding and functional studiesSelective PAF receptor antagonist medchemexpress.comapexbt.comresearchgate.net
Vasorelaxant/Hypotensive (Calcium Channel Blockade)Voltage-gated Ca2+ channels (vascular smooth muscle)Inhibits Ca2+ influx, reduces [Ca2+]i, causes vasodilation medchemexpress.comapexbt.commedchemexpress.cnglpbio.cn

Mechanisms of Action and Molecular Interactions of Yangambin

Detailed Molecular Mechanisms of PAF Receptor Antagonism

A primary mechanism by which yangambin exerts its effects is through selective antagonism of the platelet-activating factor (PAF) receptor. researchgate.nettargetmol.com PAF, a potent lipid mediator, plays a crucial role in a variety of physiological and pathological events, such as inflammation, allergic reactions, and the formation of blood clots. targetmol.com The PAF receptor (PAFR), a member of the G-protein coupled receptor family, is the specific binding site for PAF and is responsible for initiating downstream signaling cascades upon ligand binding. researchgate.nettargetmol.com

The antagonistic action of yangambin on the PAF receptor also contributes to its cardiovascular effects. Yangambin is recognized as a selective antagonist of PAF's cardiovascular actions and has been shown to lower blood pressure. targetmol.com This hypotensive effect is believed to be partly due to peripheral vasodilation. targetmol.com Experiments using isolated perfused rabbit kidneys demonstrated that yangambin, acting as a PAF receptor antagonist, enhanced vasoconstriction induced by noradrenaline, suggesting that endogenous PAF plays a role in modulating vascular tone. nih.gov Furthermore, PAF itself caused vasodilation in this experimental model, an effect that was blocked by yangambin, providing additional support for yangambin's antagonistic activity at vascular PAF receptors. nih.gov

Ion Channel Modulation, specifically Voltage-Gated Calcium Channels

In addition to its activity at the PAF receptor, yangambin has been found to modulate ion channels, particularly voltage-gated calcium channels (VGCCs). targetmol.comresearchgate.net VGCCs are essential transmembrane proteins that control the influx of calcium ions into cells in response to changes in membrane potential. This calcium influx is vital for numerous cellular processes, including muscle contraction, the release of neurotransmitters, and hormone secretion. oatext.comfrontiersin.org

Research indicates that yangambin-induced peripheral vasodilation is likely mediated by the inhibition of calcium entry through VGCCs. targetmol.comresearchgate.net Both in vitro and in vivo studies have shown that the hypotensive effect of yangambin is linked to its ability to block VGCCs. researchgate.netnih.gov Specifically, yangambin has been shown to block voltage-dependent L-type calcium channels (VDCCs), as evidenced by experiments involving the administration of CaCl2. researchgate.net This modulation of calcium channels contributes significantly to yangambin's vasorelaxant properties. researchgate.net

VGCCs are complex protein assemblies composed of a pore-forming α1 subunit and several auxiliary subunits (α2δ, β, and γ) that influence their function. oatext.comfrontiersin.org While the precise subtypes of VGCCs targeted by yangambin are still under investigation, the available evidence points to an inhibitory effect on calcium influx mediated by these channels, which is important for its biological activities, particularly within the cardiovascular system. researchgate.netnih.gov

Elucidation of Intracellular Signaling Pathway Modulation in Cellular Responses

The interactions of yangambin with its molecular targets, such as the PAF receptor and VGCCs, consequently impact various intracellular signaling pathways. Activation of the PAF receptor typically triggers signaling cascades through coupling with G-proteins (Gq/11, Gi/o, and potentially G12/13) and can lead to the recruitment of β-arrestin, initiating receptor internalization and downstream events involved in inflammation and platelet aggregation. researchgate.net By acting as a PAF receptor antagonist, yangambin disrupts these signaling processes by preventing PAF from binding and activating the receptor.

The modulation of VGCCs by yangambin also influences intracellular signaling. The influx of calcium through VGCCs is a critical step that initiates numerous intracellular events, including the activation of calcium-dependent enzymes, the regulation of gene expression, and the release of signaling molecules. oatext.com By inhibiting calcium influx through VGCCs, yangambin can attenuate downstream signaling pathways that are dependent on intracellular calcium levels. This is particularly relevant in smooth muscle cells, where calcium influx through VGCCs is essential for contraction. oatext.comfrontiersin.org The observed vasorelaxant effect of yangambin, mediated by VGCC blockade, suggests an inhibition of the intracellular signaling pathways that drive smooth muscle contraction. researchgate.net

While detailed studies specifically mapping the complete spectrum of intracellular signaling pathways modulated by yangambin are not extensively covered in the provided search results, its known interactions with PAFR and VGCCs strongly suggest a significant influence on the signaling cascades initiated by these targets, which are typically involved in mediating inflammatory responses, platelet activation, and the regulation of vascular smooth muscle tone. researchgate.netoatext.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Yangambin Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how alterations to the chemical structure of a compound influence its biological activity. mans.edu.eggardp.orgwikipedia.org This understanding is vital for identifying the structural elements responsible for a compound's activity and for the rational design of analogs with potentially improved properties, such as increased potency or selectivity. mans.edu.egwikipedia.orgnih.gov

Yangambin is classified as a furofuran lignan (B3055560). researchgate.netresearchgate.net Lignans (B1203133) represent a diverse group of natural products with a wide range of biological activities. metabolomicsworkbench.org While the provided search results confirm yangambin's activity, detailed SAR studies specifically on yangambin analogs are not extensively described. However, the principles of SAR are directly applicable to yangambin. mans.edu.eggardp.orgwikipedia.orgnih.gov

SAR studies on yangambin would involve systematically modifying different parts of its chemical structure to evaluate how these changes affect its ability to antagonize the PAF receptor, modulate VGCCs, or exert other biological effects. wikipedia.orgnih.gov This could include altering the substituents on the aromatic rings, modifying the central furofuran core, or exploring different stereoisomers. wikipedia.orgnih.gov By synthesizing and testing these modified compounds, researchers can gain valuable insights into which structural features are essential for binding to its targets and eliciting its pharmacological effects. mans.edu.eggardp.orgcollaborativedrug.com This information can then be used to guide the development of novel compounds with potentially enhanced or more selective therapeutic properties. mans.edu.egwikipedia.orgcollaborativedrug.com For example, understanding the SAR of yangambin as a PAF antagonist could lead to the design of more potent anti-inflammatory or anti-thrombotic agents. Similarly, elucidating the SAR related to its VGCC modulation could inform the development of new cardiovascular drugs.

Although specific data tables detailing SAR for yangambin analogs were not found in the provided search results, the concept of SAR is a crucial approach for further understanding and optimizing the biological activities of yangambin. mans.edu.eggardp.orgwikipedia.orgnih.govcollaborativedrug.com

Toxicological and Safety Profile Assessments of Yangambin

In Vitro Cytotoxicity Evaluations on Non-Tumor Cells

In vitro studies have assessed the cytotoxic potential of yangambin on non-tumor cell lines. Research using murine macrophages evaluated cytotoxicity via the Trypan blue dye exclusion test and the MTT reduction assay. The Trypan blue exclusion test, which assesses cytoplasmic membrane integrity, yielded a CC50 value of 187.0 µg/mL (383.3 µM) for yangambin. researchgate.netnih.gov The MTT reduction assay, which measures mitochondrial enzyme activity, resulted in a higher CC50 value of 246.7 µg/mL (504.3 µM). researchgate.netnih.gov The difference in CC50 values between these assays is attributed to their distinct mechanisms of evaluating cell viability; Trypan blue indicates membrane damage leading to cell death, while MTT reflects metabolic activity. researchgate.netnih.gov

Further evaluation on a non-tumor human cell line (GM07492A) indicated that a lignan (B3055560) fraction containing yangambin showed an IC50 of 1,047 ± 4.50 µg/mL, while a nanoformulation of this fraction demonstrated no cytotoxic effect at concentrations up to 5,000 µg/mL. researchgate.net Another study investigating compounds from Zanthoxylum rhetsa bark, including yangambin, found yangambin to be non-cytotoxic to human dermal fibroblast (HDF) cells. nih.gov

These findings collectively suggest that yangambin exhibits low cytotoxicity in various non-tumor cell models tested in vitro.

Cell LineAssayCC50/IC50 (µg/mL)CC50/IC50 (µM)Reference
Murine MacrophagesTrypan blue exclusion test187.0383.3 researchgate.netnih.gov
Murine MacrophagesMTT reduction assay246.7504.3 researchgate.netnih.gov
Human GM07492ACytotoxicity assay1047 ± 4.50*- researchgate.net
Human Dermal Fibroblasts (HDF)MTT assayNon-cytotoxic- nih.gov

*Value for a lignan fraction containing yangambin.

Genotoxicity and Mutagenicity Assessments using Allium cepa and other Models

Genotoxicity and mutagenicity studies have been conducted to evaluate the potential of yangambin to induce genetic damage. The Allium cepa test system, a recognized bioindicator for assessing genotoxicity, has been employed. phcogres.comphcogres.com In this model, yangambin was tested at concentrations of 12.5, 25, and 50 µg/mL. Results indicated that yangambin did not induce genotoxic changes in the root meristem cells of Allium cepa at these concentrations. phcogres.comphcogres.comphcogres.com The cell division phases observed in yangambin-treated A. cepa cells were similar to those in negative control cells, unlike the abnormal mitotic cells seen with a positive control (copper sulfate). phcogres.com

The mutagenic potential of yangambin has also been assessed using the Ames test with various strains of Salmonella typhimurium (TA97a, TA98, TA100, TA102, and TA1535). These studies concluded that yangambin was not mutagenic. researchgate.netnih.govnih.govscialert.netresearchgate.net This lack of mutagenic activity is considered significant given its various pharmacological properties. nih.govresearchgate.net

Acute Toxicity Studies in Preclinical Animal Models

Acute toxicity studies in preclinical animal models, specifically Swiss mice, have been performed to determine the potential for adverse effects following a single high dose of yangambin. In one study, yangambin was administered orally at a dose of 2000 mg/kg. phcogres.comphcogres.com Observations were made over a 14-day period. phcogres.com The results showed no apparent clinical signs, behavioral changes, or deaths in the treated animals at this dose. phcogres.comphcogres.com Furthermore, there were no statistically significant differences in body weight, feed and water intake, or organ weights (liver and kidneys) between the yangambin-treated group and the control group. phcogres.com Hematological parameters also showed no statistically significant changes. phcogres.com While a statistically significant effect was observed in liver function as monitored by alanine (B10760859) aminotransferase (ALT) levels, other biochemical parameters (glucose, urea, creatinine, total cholesterol, and aspartate aminotransferase) showed no significant difference. phcogres.com Histopathological examination of the liver and kidneys revealed no pathological changes in animals treated with 2000 mg/kg yangambin, with values remaining within the normal range. phcogres.com

Based on these findings, the lethal dose 50% (LD50) of yangambin in Swiss mice is considered to be over 2000 mg/kg, indicating low acute toxicity. phcogres.comphcogres.com Another study reported that yangambin did not show any lethal effect in mice up to 48 hours after treatment with a 1 g/kg dose. scispace.com

Animal ModelDose (Oral)Observation PeriodMortalityClinical SignsBody Weight ChangesOrgan Weight ChangesHematological ChangesBiochemical Changes (ALT)Histopathological Findings (Liver, Kidneys)LD50Reference
Swiss Mice2000 mg/kg14 daysNoneNoneNo significant changeNo significant changeNo significant changeStatistically significant effect observedNo pathological changes> 2000 mg/kg phcogres.comphcogres.comphcogres.com
Mice1 g/kg (1000 mg/kg)48 hoursNoneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified- scispace.com

Embryotoxicity and Teratogenic Potential Studies (e.g., Gallus gallus domesticus embryos)

Embryotoxicity and teratogenic potential studies have been conducted to assess the effects of yangambin on embryonic development. The Gallus gallus domesticus (chicken embryo) model is frequently used for such assessments due to its morphological similarities with mammalian embryos and its sensitivity to chemical agents during early development. phcogres.com

Studies evaluating the embryotoxicity of yangambin on the neurodevelopment of Gallus gallus domesticus embryos involved inoculating fertilized eggs with yangambin solutions at concentrations of 50 µg/mL and 65 µg/mL. phcogres.comphcogres.com After 48 hours of incubation, the embryos were processed for histological analysis. phcogres.comphcogres.com Morphological analysis of the embryos in all tested groups, including the control, revealed the closure of the anterior neuropore and the absence of malformations in the optic vesicles and secondary encephalic vesicles. phcogres.com In the caudal region, standard development of the neural tube with well-segmented somites and regression of the primitive line was observed. phcogres.com Cross-sections showed preserved internal structures of the somites. phcogres.com

Earlier research using sea urchin embryonic cells (Echinometra lucunter) also investigated the antimitotic and teratogenic potential of yangambin. researchgate.netnih.gov Continuous exposure of sea urchin embryos to yangambin at concentrations up to 500 µg/mL (1.025 µM) did not result in an inhibitory effect on the first egg cleavages, suggesting low antimitotic and teratogenic potential. researchgate.netnih.gov This low in vitro cytotoxicity is correlated with previously observed low acute toxicity. researchgate.netnih.gov

ModelConcentration(s) TestedEndpoint AssessedKey FindingsReference
Gallus gallus domesticus embryos50 µg/mL, 65 µg/mLNeurodevelopment (morphological, morphometrical)No embryotoxic effects observed under tested conditions based on overall assessment; statistically significant increase in neural tube width noted. phcogres.comphcogres.com
Sea urchin embryonic cellsUp to 500 µg/mL (1.025 µM)Antimitotic and teratogenic potentialLow antimitotic and teratogenic potential; no inhibition of first egg cleavages. researchgate.netnih.gov

Hemolytic Activity Evaluations

The hemolytic activity of yangambin, which assesses its potential to cause lysis of red blood cells, has been evaluated. In vitro assays using sheep erythrocytes have been conducted for this purpose. phcogres.comphcogres.comphcogres.comufpe.br Yangambin was tested at concentrations of 12.5, 25, and 50 µg/mL. phcogres.comphcogres.comphcogres.com The results demonstrated that yangambin did not cause hemolysis in sheep erythrocytes at these tested concentrations, indicating an absence of hemolytic activity. phcogres.comphcogres.comphcogres.comufpe.br Hemolytic activity assays are considered valuable for evaluating the cytotoxicity of substances on cell membranes, particularly due to the easy accessibility and availability of erythrocytes. phcogres.comphcogres.com

ModelConcentration(s) TestedEndpoint AssessedKey FindingsReference
Sheep Erythrocytes12.5, 25, 50 µg/mLHemolytic activityNo hemolysis observed phcogres.comphcogres.comphcogres.comufpe.br

Analytical Methodologies for Yangambin Quantification and Detection

High-Performance Liquid Chromatography (HPLC) for Quantification and Isolation

HPLC is a cornerstone technique for the analysis of yangambin, enabling its separation from other compounds present in plant extracts. ms-editions.clresearchgate.netresearchgate.netibict.br It is utilized for both the quantification of yangambin content and the isolation of the compound for further study. ms-editions.clresearchgate.netresearchgate.netphcogres.com Reversed-phase HPLC, commonly employing C18 stationary phases, is a prevalent approach for yangambin analysis. ms-editions.clresearchgate.netibict.br

Development and Validation of HPLC Methods for Yangambin

The development and validation of HPLC methods for yangambin are critical steps to ensure the reliability and accuracy of the analytical results. ms-editions.clresearchgate.netresearchgate.netibict.br Validation typically involves evaluating parameters such as selectivity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ). ms-editions.clresearchgate.netresearchgate.netibict.br These validation parameters confirm that the method is suitable for its intended purpose, such as the quantitative determination of yangambin in plant extracts. ms-editions.clresearchgate.netresearchgate.net

One study focused on developing and validating an HPLC method for yangambin quantification in Ocotea duckei ethanolic extract. ms-editions.clresearchgate.net The method was validated according to guidelines, demonstrating satisfactory chromatographic parameters for yangambin determination. ms-editions.clresearchgate.net Another study developed and validated a reversed-phase HPLC-DAD method for the simultaneous determination of yangambin and its epimer, epi-yangambin, in Ocotea duckei extracts. This method was validated according to ICH and Brazilian (ANVISA) standards, proving to be selective, linear, precise, accurate, and robust. researchgate.netibict.br

Parameters for Chromatographic Separation (e.g., Mobile Phase, Flow Rate, Column, Detection Wavelength)

Specific chromatographic parameters are optimized to achieve effective separation and detection of yangambin using HPLC. Common parameters include the stationary phase (column), mobile phase composition, flow rate, column temperature, and detection wavelength. ms-editions.clresearchgate.netagroparistech.frlcms.czresearchgate.net

For yangambin analysis, C18 reversed-phase columns are frequently used. ms-editions.clresearchgate.netibict.br Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. ms-editions.clresearchgate.netlcms.czresearchgate.net The ratio of solvents in the mobile phase is adjusted to achieve optimal separation. For instance, a mobile phase composed of acetonitrile and water (45:55, v/v) has been used for yangambin quantification in Ocotea duckei extracts. ms-editions.clresearchgate.net Another method utilized acetonitrile and water (50:50) as the mobile phase for the simultaneous determination of yangambin and epi-yangambin. researchgate.netibict.br

Flow rates commonly range from 0.8 mL/min to 1.0 mL/min. ms-editions.clresearchgate.netresearchgate.net Column temperature can also be controlled to improve separation; a temperature of 40°C has been reported in one method. ms-editions.clresearchgate.net Yangambin is often monitored using UV detection, with wavelengths such as 205 nm or 215 nm being employed. ms-editions.clresearchgate.netresearchgate.netibict.br

Here is a table summarizing typical HPLC parameters used for Yangambin analysis:

ParameterValue(s)Source(s)
Stationary PhaseC18 ms-editions.clresearchgate.netibict.br
Mobile PhaseAcetonitrile:Water (45:55, v/v) ms-editions.clresearchgate.net
Acetonitrile:Water (50:50, v/v) researchgate.netibict.br
Flow Rate0.8 mL/min ms-editions.clresearchgate.net
1.0 mL/min ibict.br
Column Temperature40°C ms-editions.clresearchgate.net
Detection Wavelength205 nm ms-editions.clresearchgate.net
215 nm researchgate.netibict.br
Injection Volume20 µL ms-editions.clresearchgate.net

Validation parameters for a developed HPLC method for yangambin quantification in Ocotea duckei extract included linearity in the range of 3.3 – 16.5 µg/mL, with a correlation coefficient of 0.9952. ms-editions.cl The limits of detection and quantification were reported as 1.19 and 3.97 μg/mL, respectively. ms-editions.cl For the simultaneous determination of yangambin and epi-yangambin, linearity was established in the concentration range of 1.0 - 60.0 μg/mL, with precision (CV) ≤ 5% and accuracy between 99-101%. ibict.br

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Identification and Characterization

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the definitive identification and detailed structural characterization of yangambin. tandfonline.combvsalud.orgresearchgate.netinnovareacademics.inresearchgate.net MS provides information about the molecular weight and fragmentation pattern of yangambin, aiding in confirming its identity. tandfonline.combvsalud.orginnovareacademics.inresearchgate.net Low-resolution mass spectra of yangambin have been obtained using GC/MS instruments. tandfonline.comresearchgate.net

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed insights into the arrangement of atoms within the yangambin molecule. tandfonline.combvsalud.orgresearchgate.netresearchgate.net By analyzing the chemical shifts and coupling patterns in the NMR spectra, the structure of yangambin can be unequivocally determined. tandfonline.combvsalud.orgresearchgate.netresearchgate.net Two-dimensional NMR techniques, such as 1H-1H COSY and HMBC, further assist in assigning signals and confirming the connectivity of atoms. tandfonline.com NMR spectral data for yangambin isolated from Ocotea duckei have been reported and compared with literature data for identification. tandfonline.comresearchgate.netresearchgate.net

The molecular formula of yangambin has been determined as C24H30O8, with a molecular weight of 446 g/mol , information often confirmed or elucidated through MS analysis. researchgate.netresearchgate.netbiocompare.com

Application of Analytical Methods in Quality Control of Plant Extracts

The analytical methods discussed, especially HPLC, are crucial for the quality control of plant extracts containing yangambin. ms-editions.clresearchgate.netphcogres.comphcogres.com Yangambin is considered a main plant marker for species like Ocotea duckei and Ocotea fasciculata. ms-editions.clresearchgate.netresearchgate.netthieme-connect.com Validated analytical methodologies are essential for standardizing extracts and ensuring their quality. ms-editions.clresearchgate.netresearchgate.netibict.br

HPLC methods are applied to quantify the amount of yangambin present in crude extracts and fractions obtained from these plants. ms-editions.clresearchgate.netresearchgate.netibict.brthieme-connect.com This quantification is vital for ensuring consistency between different batches of extracts and for correlating the chemical composition with any observed biological activities. ms-editions.clresearchgate.netresearchgate.netthieme-connect.com For example, an HPLC assay demonstrated that an Ocotea duckei extract contained 314.6 mg of yangambin per gram of dry weight. thieme-connect.com

The application of validated analytical methods in quality control helps to ensure that the raw materials meet specified standards and that the final products are consistent in their composition of key bioactive compounds like yangambin. ms-editions.clresearchgate.netresearchgate.netibict.brphcogres.com This is particularly important for plant-derived materials used in research or potential therapeutic applications. ms-editions.clresearchgate.netphcogres.com

Future Directions and Translational Research for Yangambin

Potential for Novel Drug Development and Therapeutic Applications

Yangambin's array of pharmacological effects suggests its potential for development into novel drugs for various conditions. Its selective inhibition against platelet activating factor (PAF) indicates a possible role in treating conditions where PAF plays a significant role, such as cardiovascular issues and anaphylactic shock researchgate.netresearchgate.net. Additionally, studies have shown yangambin's antitumor activity against colorectal cells and its ability to induce apoptosis, highlighting its potential in cancer therapy researchgate.net. The low in vitro cytotoxicity observed in some studies further supports its potential as a drug candidate with a favorable safety profile researchgate.net. Research into its leishmanicidal effects also points to its relevance in the development of treatments for parasitic diseases like leishmaniasis researchgate.netresearchgate.net. These diverse activities underscore the broad therapeutic potential of yangambin, warranting further exploration and development.

Development of Yangambin Derivatives with Enhanced Potency or Specificity

Developing derivatives of natural compounds like yangambin is a common strategy in drug discovery to improve potency, specificity, and pharmacokinetic properties. The synthesis of furofuran lignans (B1203133), including yangambin, has been an area of focus, with novel asymmetric dimerization of cinnamic acid derivatives being explored for efficient synthesis researchgate.net. While specific research on yangambin derivatives with enhanced potency or specificity is an ongoing area in natural product chemistry and drug development, the general approach involves modifying the chemical structure of yangambin to optimize its interaction with specific biological targets or improve its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on derivatives of other natural compounds, such as phenylahistin, demonstrate the potential for developing more potent agents through structural modifications nih.gov. Applying similar synthetic and medicinal chemistry approaches to yangambin could yield derivatives with superior therapeutic characteristics.

Exploration of Combination Therapies Involving Yangambin

Investigating yangambin in combination with other therapeutic agents could offer synergistic effects, potentially leading to improved treatment outcomes and reduced dosages of individual components. Combination therapies are a cornerstone of modern medicine, particularly in complex diseases like cancer and infectious diseases, to target multiple pathways or overcome resistance mechanisms ccf.orgmskcc.orgnih.gov. Given yangambin's diverse activities, exploring its use in combination with existing drugs for conditions such as cancer, inflammatory disorders, or parasitic infections could enhance efficacy and potentially mitigate side effects. While direct studies on yangambin combination therapies were not extensively detailed in the search results, the principle of combining active compounds is well-established in drug development .

Advanced Drug Delivery Systems for Optimized Yangambin Bioavailability

Optimizing the bioavailability of yangambin is crucial for its successful translation into a therapeutic agent. Advanced drug delivery systems (DDS) offer promising solutions to address challenges such as poor solubility, limited absorption, and targeted delivery openaccessjournals.comresearchgate.netmdpi.com. Various DDS, including nanoparticles, liposomes, and micro/nano-emulsions, have been explored to enhance the bioavailability and targeted delivery of therapeutic agents researchgate.netmdpi.comfrontiersin.org. These systems can encapsulate drugs, protect them from degradation, control their release, and facilitate their uptake at specific sites in the body openaccessjournals.commdpi.com. Applying such advanced DDS to yangambin could improve its pharmacokinetic profile, increase its therapeutic index, and enable more effective delivery to target tissues, potentially overcoming limitations associated with its natural form.

Application of Computational and In Silico Approaches in Yangambin Drug Discovery

Computational and in silico methods play a vital role in modern drug discovery by accelerating the identification of potential drug candidates, predicting their properties, and understanding their interactions with biological targets nih.govjpionline.orgbioascent.commdpi.com. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening can be applied to yangambin research jpionline.orgmdpi.com. These approaches can help identify potential targets of yangambin, design and predict the activity of novel yangambin derivatives, and screen large databases of compounds for molecules with similar properties or potential synergistic effects nih.govbioascent.com. In silico drug-target profiling has already been mentioned in the context of yangambin research dergipark.org.trnottingham.ac.uk. The integration of computational methods can significantly streamline the drug discovery and development process for yangambin, reducing time and resources.

Q & A

Q. Advanced: How can researchers design dose-response studies to validate Yangambin's IC50 values for β-hexosaminidase inhibition?

Methodological Answer:

  • Basic: Standard in vitro assays such as β-hexosaminidase inhibition in mast cells (e.g., RBL-2H3 cells) are widely used. Measure enzyme release via spectrophotometry after Yangambin pre-treatment and antigen stimulation .
  • Advanced: Optimize dose ranges (e.g., 10–100 µM) and use nonlinear regression models to calculate IC50. Include positive controls (e.g., dexamethasone) and validate statistical significance with ANOVA followed by post-hoc tests (p < 0.05) .

Basic: What techniques confirm Yangambin's structural identity after isolation from plant sources?

Q. Advanced: How can metabolomic approaches enhance the discovery of Yangambin in understudied plant species?

Methodological Answer:

  • Basic: Combine NMR (¹H/¹³C), mass spectrometry (MS), and UV/IR spectroscopy for structural elucidation. Compare spectral data with published references from Zanthoxylum stenophyllum or Piper gineeuse .
  • Advanced: Employ LC-HRMS/MS-based untargeted metabolomics to screen plant extracts. Use molecular networking to identify Yangambin analogs and optimize extraction yields via response surface methodology (RSM) .

Basic: What in vivo models are appropriate for studying Yangambin's vasodilatory effects?

Q. Advanced: How can researchers reconcile contradictory findings on Yangambin's dual role as a PAF antagonist and Ca<sup>2+</sup> channel modulator?

Methodological Answer:

  • Basic: Use isolated rat aortic rings pre-contracted with phenylephrine. Measure relaxation responses to Yangambin with/without PAF receptor antagonists (e.g., WEB-2086) to isolate mechanisms .
  • Advanced: Conduct dual-pathway inhibition studies. Combine patch-clamp electrophysiology (to measure Ca<sup>2+</sup> currents) and radioligand binding assays (for PAF receptor affinity). Apply synergy/antagonism analysis (e.g., Chou-Talalay method) .

Basic: How can embryotoxicity assays evaluate Yangambin's developmental safety?

Q. Advanced: What molecular pathways underlie Yangambin's interference with neural tube closure in avian embryos?

Methodological Answer:

  • Basic: Use Gallus gallus domesticus embryos (Hamburger-Hamilton stages 10–12). Inject Yangambin into the yolk sac and assess neural tube morphology via histology .
  • Advanced: Perform RNA-seq or qPCR on embryos to quantify expression of neural tube markers (e.g., Pax3, Shh). Use CRISPR-Cas9 knockdown models to validate pathway interactions .

Basic: What statistical methods address variability in Yangambin's pharmacological data?

Q. Advanced: How can Bayesian meta-analysis resolve contradictions in Yangambin's reported bioactivity across studies?

Methodological Answer:

  • Basic: Apply Grubbs’ test to identify outliers in IC50 datasets. Use coefficient of variation (CV) to assess inter-experimental consistency .
  • Advanced: Aggregate data from multiple studies (e.g., IC50, EC50) into a Bayesian hierarchical model. Incorporate covariates (e.g., cell type, solvent) to identify confounding factors .

Basic: How do researchers optimize Yangambin solubility for in vitro assays?

Q. Advanced: What formulation strategies improve Yangambin's bioavailability in preclinical models?

Methodological Answer:

  • Basic: Test solvents (DMSO, ethanol) at ≤0.1% v/v to avoid cytotoxicity. Use sonication or heating (37°C) to enhance dissolution .
  • Advanced: Develop nanoemulsions or liposomal carriers. Characterize particle size (DLS) and encapsulation efficiency (HPLC). Validate stability via accelerated storage tests (40°C/75% RH) .

Basic: What controls are essential in Yangambin's cytotoxicity assays?

Q. Advanced: How can transcriptomic profiling identify off-target effects of Yangambin in non-cancerous cells?

Methodological Answer:

  • Basic: Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis). Normalize viability data to untreated cells via MTT/WST-1 assays .
  • Advanced: Perform RNA-seq on Yangambin-treated cells (e.g., HEK-293). Use Gene Ontology (GO) enrichment to detect pathways altered (e.g., oxidative stress, DNA repair) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.